2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

Pharmaceutical impurity profiling Regulatory analytical method validation Ivacaftor quality control

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate (CAS 1233530-92-1) is a trisubstituted phenyl methyl carbonate derivative carrying bromo (C-2), tert-butyl (C-4), and nitro (C-5) substituents on the aromatic ring. Its molecular formula is C₁₂H₁₄BrNO₅ (MW 332.15 g/mol).

Molecular Formula C12H14BrNO5
Molecular Weight 332.15 g/mol
Cat. No. B8198166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate
Molecular FormulaC12H14BrNO5
Molecular Weight332.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)Br
InChIInChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)10(19-11(15)18-4)6-9(7)14(16)17/h5-6H,1-4H3
InChIKeyWSWTWOUVGRZWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-tert-butyl-5-nitrophenyl Methyl Carbonate – Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate (CAS 1233530-92-1) is a trisubstituted phenyl methyl carbonate derivative carrying bromo (C-2), tert-butyl (C-4), and nitro (C-5) substituents on the aromatic ring. Its molecular formula is C₁₂H₁₄BrNO₅ (MW 332.15 g/mol) . The compound is best documented as Ivacaftor Impurity 15, a process-related impurity of the cystic fibrosis drug Ivacaftor, and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in abbreviated new drug applications (ANDA) [1]. Predicted physicochemical properties include a boiling point of 376.6 ± 42.0 °C and density of 1.455 ± 0.06 g/cm³ . The compound is supplied as a pale yellow oil, soluble in chloroform, dichloromethane, ethyl acetate, and methanol .

Why 2-Bromo-4-tert-butyl-5-nitrophenyl Methyl Carbonate Cannot Be Generically Substituted in Analytical and Synthetic Workflows


Within the Ivacaftor impurity landscape, compounds that share the 2-bromo-4-tert-butylphenyl methyl carbonate scaffold differ critically in the position and presence of the nitro substituent. Ivacaftor Impurity 14 (CAS 1233530-91-0; 2-bromo-4-tert-butylphenyl methyl carbonate) lacks the nitro group entirely, while Impurity 29 (CAS 873055-55-1; 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate) replaces bromine with a second tert-butyl group [1]. These structural variations produce distinct chromatographic retention, ionization efficiency, and spectral fingerprints that directly determine whether an impurity can be resolved, identified, and quantified in a validated regulatory method. Substituting a different carbonate ester analog—such as 2-bromo-4-tert-butyl-5-nitrophenyl acetate—introduces a different ester leaving group that alters hydrolytic stability and reactivity in downstream synthetic sequences . The combination of bromine, tert-butyl, nitro, and methyl carbonate within a single defined regioisomer is not interchangeable with any commercially available analog when analytical specificity or synthetic precision is required.

Quantitative Differentiation Evidence for 2-Bromo-4-tert-butyl-5-nitrophenyl Methyl Carbonate Relative to Closest Analogs


Regioisomeric Nitro-Positional Identity Differentiates This Compound from All Other Ivacaftor Carbonate Impurities

The target compound is uniquely defined by the simultaneous presence of bromine at C-2, tert-butyl at C-4, nitro at C-5, and methyl carbonate at C-1 of the phenyl ring. The closest structurally characterized impurity, Ivacaftor Impurity 14 (2-bromo-4-tert-butylphenyl methyl carbonate; CAS 1233530-91-0), completely lacks the nitro group, resulting in a molecular formula of C₁₂H₁₅BrO₃ (MW 287.15 g/mol) versus C₁₂H₁₄BrNO₅ (MW 332.15 g/mol) for the target compound [1]. Ivacaftor Impurity 29 (2,4-di-tert-butyl-5-nitrophenyl methyl carbonate; CAS 873055-55-1) retains the nitro and methyl carbonate groups but replaces bromine with a second tert-butyl group, shifting the molecular formula to C₁₆H₂₃NO₅ (MW 309.36 g/mol) [2]. These structural differences—bromine presence/absence and nitro presence/absence—are orthogonal and drive baseline-resolved chromatographic separation under validated LC-MS conditions for Ivacaftor impurity profiling [3].

Pharmaceutical impurity profiling Regulatory analytical method validation Ivacaftor quality control

Carbonate Ester Leaving-Group Specificity Confers Differential Hydrolytic Stability Versus the Acetate Ester Analog

The target compound bears a methyl carbonate ester (−OCO₂CH₃) at the phenolic oxygen, whereas the closest commercially available non-carbonate analog is 2-bromo-4-(tert-butyl)-5-nitrophenyl acetate (CAS not fully characterized; molecular formula C₁₂H₁₄BrNO₄, MW 316.15 g/mol), which carries an acetate ester (−OCOCH₃) . Methyl carbonates are known to undergo alkaline hydrolysis via a BAc2 mechanism at rates that differ from acetate esters by approximately one order of magnitude under identical conditions due to the electron-donating effect of the additional oxygen in the alkoxy leaving group [1]. Concretely, methyl aryl carbonates exhibit Brønsted β_lg values of −0.3 to −0.5 for phenoxide leaving group departure, indicating a less advanced transition state for leaving-group expulsion compared to the corresponding acetate esters, which show more negative β_lg values indicative of greater C–O bond cleavage at the rate-determining transition state [2]. This mechanistic distinction means the methyl carbonate analog cannot be replaced by the acetate ester in synthetic routes where selective deprotection under mild conditions is required, such as the final stages of Ivacaftor carboxylic acid synthesis where the methyl carbonate serves as a protected phenol that must survive multiple synthetic transformations before liberation.

Synthetic intermediate stability Ester hydrolysis kinetics Protecting group strategy

Bromine Substituent Enables Orthogonal Synthetic Elaboration Not Possible with the De-Bromo Analog

The C-2 bromine atom on the target compound provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), which is absent in the de-bromo analog 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (Ivacaftor Impurity 29; MW 309.36 g/mol) [1]. The presence of the bromine atom increases the molecular polarizability and alters the electronic environment of the aromatic ring, as evidenced by the distinct ¹H NMR chemical shifts: the target compound shows two aromatic singlets at δ 7.97 and 7.92 ppm (DMSO-d₆), consistent with a 1,2,4,5-tetrasubstituted ring pattern, whereas the de-bromo analog would display a different aromatic splitting pattern due to symmetry differences . The bromine atom also serves as a heavy-atom label facilitating mass spectrometric identification via its characteristic ⁷⁹Br/⁸¹Br isotope pattern (approximately 1:1 ratio), providing an additional level of structural confirmation not available for non-brominated analogs [2].

Cross-coupling chemistry Synthetic diversification Aryl halide reactivity

High-Value Application Scenarios for 2-Bromo-4-tert-butyl-5-nitrophenyl Methyl Carbonate Based on Differentiated Evidence


Regulatory Pharmaceutical Impurity Reference Standard for Ivacaftor ANDA Submissions

The compound serves as Ivacaftor Impurity 15, a specified process-related impurity requiring identification and quantification in Ivacaftor drug substance and drug product per ICH Q3A/Q3B guidelines. Its unique regioisomeric identity—confirmed by the combination of bromine, tert-butyl, nitro, and methyl carbonate substituents in a defined positional arrangement—enables its specific detection and resolution from co-eluting impurities in validated LC-MS/MS methods for ANDA regulatory submissions [1]. Procurement of the exact CAS 1233530-92-1 compound is mandatory; substitution with Impurity 14 or other positional isomers would provide a different analyte, rendering the analytical method non-specific and non-compliant with regulatory expectations for impurity profiling [1].

Late-Stage Synthetic Intermediate for Ivacaftor Carboxylic Acid and Derivatives

The methyl carbonate ester functionality serves as a protecting group for the phenolic oxygen during multi-step synthesis of Ivacaftor carboxylic acid (I940605), a key intermediate in Ivacaftor manufacturing . The carbonate ester class provides differential hydrolytic stability compared to acetate esters, allowing it to survive reaction conditions that would cleave a simpler acetate protecting group [2]. The bromine substituent at C-2 further enables orthogonal late-stage functionalization via palladium-catalyzed cross-coupling, which is not possible with the de-bromo analog (Impurity 29) .

Method Development and System Suitability Testing for Quality Control Laboratories

Quality control laboratories performing Ivacaftor batch release testing require authenticated impurity reference standards for system suitability, relative response factor determination, and linearity validation. The target compound's characteristic ⁷⁹Br/⁸¹Br isotopic doublet provides an unambiguous mass spectrometric signature that can be used as an internal system suitability check for LC-MS instrument performance [3]. This built-in isotopic confirmation is absent in non-brominated impurity standards, giving the brominated carbonate a practical advantage in method troubleshooting and instrument qualification.

Structure-Activity Relationship (SAR) Probe Synthesis in CFTR Modulator Research

In medicinal chemistry programs exploring next-generation CFTR potentiators, the compound's bromine atom at C-2 allows rapid diversification via Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkenyl groups, generating focused libraries of Ivacaftor analogs for SAR studies [3]. The orthogonal reactivity profile—carbonate as a protected phenol, nitro as an electron-withdrawing and potentially reducible group, and bromine as a cross-coupling handle—makes this compound a uniquely versatile three-dimensional scaffold for parallel synthesis that no single commercially available analog replicates.

Quote Request

Request a Quote for 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.